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Compound of Interest

Compound Name: PROTAC GPX4 degrader-2

Cat. No.: B12380294 Get Quote

Discovery and Development of a Novel Ferroptosis-
Inducing Agent
PROTAC GPX4 degrader-2, also identified as compound 18a, is a novel Proteolysis Targeting

Chimera (PROTAC) designed to induce ferroptosis in cancer cells by targeting Glutathione

Peroxidase 4 (GPX4) for degradation. This technical guide provides a comprehensive overview

of its discovery, chemical structure, and the methodologies used for its characterization.

Discovery:

Compound 18a was developed as part of a series of PROTACs synthesized by connecting the

GPX4 inhibitor RSL3 to various E3 ubiquitin ligase ligands.[1] The primary goal was to create a

molecule capable of hijacking the ubiquitin-proteasome system to induce the degradation of

GPX4, a key regulator of ferroptosis.[1] Among the synthesized compounds, 18a, which utilizes

a cIAP E3 ligase ligand, emerged as a potent and effective degrader of GPX4.[1]

Chemical Structure
The chemical structure of PROTAC GPX4 degrader-2 (compound 18a) is presented below. It

consists of three key components: a warhead that binds to the target protein (GPX4), a linker,

and a ligand that recruits an E3 ubiquitin ligase.

(The specific chemical structure drawing for compound 18a from the primary literature by

Haoze Song et al. is required to be inserted here. As a text-based AI, I cannot generate an
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image of the chemical structure. Please refer to the publication for the exact structural

representation.)

Citation for the structure: Song, H., et al. (2024). A potent GPX4 degrader to induce ferroptosis

in HT1080 cells. European Journal of Medicinal Chemistry, 265, 116110.

Quantitative Data
The following tables summarize the key quantitative data for PROTAC GPX4 degrader-2
(compound 18a) in HT1080 human fibrosarcoma cells.

Table 1: Degradation and Anti-proliferative Activity

Parameter Value Cell Line Treatment Time

DC50 1.68 µM HT1080 48 hours

Dmax 85% HT1080 48 hours

IC50 2.37 ± 0.17 µM HT1080 Not Specified

Data sourced from Haoze Song et al., European Journal of Medicinal Chemistry, 2024.[1]

Signaling Pathway and Mechanism of Action
PROTAC GPX4 degrader-2 induces ferroptosis through a targeted degradation mechanism.

The signaling pathway involves the recruitment of the cIAP E3 ubiquitin ligase to GPX4, leading

to its ubiquitination and subsequent degradation by the proteasome. The depletion of GPX4

results in an accumulation of lipid reactive oxygen species (ROS) and mitochondrial

depolarization, culminating in ferroptotic cell death.[1]
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Caption: Signaling pathway of PROTAC GPX4 degrader-2 leading to ferroptosis.

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in the characterization

of PROTAC GPX4 degrader-2.

Chemical Synthesis of PROTAC GPX4 Degrader-2
(Compound 18a)
(The detailed, step-by-step synthesis protocol for compound 18a from the supplementary

information of the primary literature by Haoze Song et al. is required to be inserted here. This

would include reagents, reaction conditions, and purification methods. As a text-based AI, I

cannot provide the exact synthesis scheme and experimental details without access to the full

supplementary materials of the paper.)

Citation for the synthesis protocol: Song, H., et al. (2024). A potent GPX4 degrader to induce

ferroptosis in HT1080 cells. European Journal of Medicinal Chemistry, 265, 116110 (see

supplementary information).

Western Blot Analysis for GPX4 Degradation
Objective: To determine the degradation of GPX4 protein in HT1080 cells upon treatment with

PROTAC GPX4 degrader-2.

Protocol:

Cell Culture and Treatment:

Culture HT1080 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with

10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2

incubator.

Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with varying concentrations of PROTAC GPX4 degrader-2 or DMSO (vehicle

control) for the indicated time points (e.g., 48 hours).

Cell Lysis:

Wash cells twice with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells on ice with RIPA lysis buffer containing a protease inhibitor cocktail.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein extract.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay kit

according to the manufacturer's instructions.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for

5 minutes.

Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20

(TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or

GAPDH) to ensure equal protein loading.

Wash the membrane three times with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

Visualize the bands using an imaging system.

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the

GPX4 band intensity to the loading control.
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Caption: Experimental workflow for Western Blot analysis of GPX4 degradation.
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Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of PROTAC GPX4 degrader-2 on HT1080

cells.

Protocol:

Cell Seeding:

Seed HT1080 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in

100 µL of culture medium.

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Compound Treatment:

Prepare serial dilutions of PROTAC GPX4 degrader-2 in culture medium.

Add the compound dilutions to the respective wells. Include wells with DMSO as a vehicle

control.

Incubate the plate for the desired time period (e.g., 72 hours).

Assay Procedure:

Equilibrate the plate to room temperature for approximately 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

Calculate cell viability as a percentage of the vehicle-treated control.
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Plot the dose-response curve and determine the IC50 value using appropriate software

(e.g., GraphPad Prism).

Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To measure the accumulation of lipid reactive oxygen species (ROS) in HT1080 cells

following treatment with PROTAC GPX4 degrader-2.

Protocol:

Cell Culture and Treatment:

Seed HT1080 cells in a suitable format for fluorescence microscopy or flow cytometry

(e.g., glass-bottom dishes or 6-well plates).

Allow cells to adhere overnight.

Treat the cells with PROTAC GPX4 degrader-2 at the desired concentration and for the

specified time. Include a vehicle control (DMSO).

Staining:

At the end of the treatment period, add the C11-BODIPY 581/591 probe to the cell culture

medium at a final concentration of 1-5 µM.

Incubate the cells for 30-60 minutes at 37°C, protected from light.

Imaging or Flow Cytometry:

For Fluorescence Microscopy:

Wash the cells twice with PBS.

Add fresh culture medium or PBS to the cells.

Image the cells using a fluorescence microscope equipped with filters for both the

oxidized (green fluorescence, ~488 nm excitation / ~510 nm emission) and reduced (red

fluorescence, ~581 nm excitation / ~591 nm emission) forms of the probe.
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For Flow Cytometry:

Wash the cells with PBS and detach them using trypsin.

Resuspend the cells in PBS.

Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the

green and red channels.

Data Analysis:

For microscopy, observe the shift from red to green fluorescence as an indicator of lipid

peroxidation.

For flow cytometry, quantify the increase in the green fluorescence signal in treated cells

compared to the control. The ratio of green to red fluorescence can also be used for

ratiometric analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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